molecular formula C22H24N2O2S B6968694 N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B6968694
M. Wt: 380.5 g/mol
InChI Key: CRNXRAMKEGQUGT-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a dimethylphenyl group, and a benzothiazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazinone core, followed by the introduction of the acetamide side chain and the cyclopropyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropyl group, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-14-7-8-16(11-15(14)2)13-24(17-9-10-17)21(25)12-20-22(26)23-18-5-3-4-6-19(18)27-20/h3-8,11,17,20H,9-10,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNXRAMKEGQUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C2CC2)C(=O)CC3C(=O)NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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